molecular formula C21H16ClNO5 B13827605 4'-(Aminomethyl)fluorescein hydrochloride

4'-(Aminomethyl)fluorescein hydrochloride

Cat. No.: B13827605
M. Wt: 397.8 g/mol
InChI Key: RITGAZAWVQUMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amentoflavone is a naturally occurring biflavonoid compound first identified in Selaginella species in 1971. It is found in various plants, including species from Calophyllaceae, Cupressaceae, Euphorbiaceae, and Selaginellaceae. Amentoflavone has been extensively studied for its diverse biological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects .

Preparation Methods

Amentoflavone can be isolated from plant sources using various extraction techniques. The isolation process typically involves solvent extraction, followed by chromatographic purification. The synthetic routes for amentoflavone involve the dimerization of apigenin, a flavonoid, through a covalent C-C or C-O-C bond. The reaction conditions for the synthesis of amentoflavone include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process .

Chemical Reactions Analysis

Amentoflavone undergoes various chemical reactions, including:

    Oxidation: Amentoflavone can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert amentoflavone into its reduced forms, which may exhibit different biological activities.

    Substitution: Amentoflavone can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Amentoflavone has numerous scientific research applications:

    Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactions.

    Biology: Amentoflavone is studied for its role in plant-microbe interactions and its effects on plant growth and stress tolerance.

    Medicine: It has potential therapeutic applications due to its anticancer, antiviral, and anti-inflammatory properties. It is being investigated for its effects on various diseases, including cancer, viral infections, and inflammatory conditions.

    Industry: Amentoflavone is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .

Mechanism of Action

Amentoflavone exerts its effects through various molecular targets and pathways:

    Anticancer: It mediates signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), inhibiting cancer cell proliferation and inducing apoptosis.

    Antiviral: Amentoflavone binds to viral proteins, inhibiting their function and preventing viral replication.

    Anti-inflammatory: It modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.

    Neuroprotective: Amentoflavone protects neurons by reducing oxidative stress and modulating neuroinflammatory pathways

Comparison with Similar Compounds

Amentoflavone is unique among biflavonoids due to its diverse biological activities and molecular targets. Similar compounds include:

    Apigenin: A flavonoid monomer that forms the basis of amentoflavone. It has anti-inflammatory and anticancer properties but lacks the dimeric structure of amentoflavone.

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory effects. It differs in structure and specific biological activities.

    Kaempferol: A flavonoid with anticancer and cardioprotective properties. .

Amentoflavone’s unique dimeric structure and broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H16ClNO5

Molecular Weight

397.8 g/mol

IUPAC Name

4'-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride

InChI

InChI=1S/C21H15NO5.ClH/c22-10-13-17(24)8-7-16-19(13)26-18-9-11(23)5-6-15(18)21(16)14-4-2-1-3-12(14)20(25)27-21;/h1-9,23-24H,10,22H2;1H

InChI Key

RITGAZAWVQUMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.